molecular formula C21H26N4O4S B2466377 ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate CAS No. 921486-67-1

ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate

Cat. No.: B2466377
CAS No.: 921486-67-1
M. Wt: 430.52
InChI Key: BSKJDAYLAUZYLQ-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and a carbamoyl group

Scientific Research Applications

Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives suggest that they may be influenced by the solvent environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the carbamoyl group using carbamoyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, electrophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted piperidines

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as 2,4-disubstituted thiazoles, exhibit similar biological activities.

    Piperidine Derivatives: Compounds with the piperidine ring, such as piperidine-3-carboxylates, share similar chemical properties.

    Carbamoyl Derivatives: Compounds with carbamoyl groups, such as N-carbamoyl amino acids, have comparable reactivity.

Uniqueness

Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 1-[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-3-29-19(27)15-5-4-10-25(12-15)18(26)11-17-13-30-21(23-17)24-20(28)22-16-8-6-14(2)7-9-16/h6-9,13,15H,3-5,10-12H2,1-2H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKJDAYLAUZYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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